4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide
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Overview
Description
“4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” is a unique chemical compound. It has the empirical formula C10H6N4O4 and a molecular weight of 246.18 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A superior synthetic route to 4,4′-diamino-2,2′-bipyridine has been developed . This procedure compares favorably with existing methods, producing 4 times the yield previously reported . In addition, mild reaction conditions are utilized, allowing a considerably more efficient production, and subsequent purification, of the diamino complex .Molecular Structure Analysis
The molecular structure of “4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” can be represented by the SMILES string [O-] [N+] (=O)c1ccnc (c1)-c2cc (ccn2) [N+] ( [O-])=O .Chemical Reactions Analysis
A series of 4,4’-disubstituted-[2,2’]-bipyridines, featuring electron withdrawing/donating functional groups such as amino, chloro, nitro, ethoxycarbonyl, carboxy, methyl, methoxy and hydroxymethyl, have been synthesized and employed in the copolymerization of carbon monoxide(CO)and styrene .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” include its empirical formula (C10H6N4O4), molecular weight (246.18), and its SMILES string . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Application in Time-Resolved Fluorescence Immunoassay : Fu Qiang (2007) detailed the synthesis of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, emphasizing its application in bifunctional chelates for time-resolved fluorescence immunoassays. The synthesis involved diazotization, bromination, Ullmann's couple, oxidation, and nitration, proving the reliability of the product and the synthetic method (Fu Qiang, 2007).
Preparation of Key Precursors for Bipyridine Derivatives : Donnici et al. (1998) described methods for preparing key precursors for various 2,2'-bipyridine derivatives, including 4,4'-dinitro-2,2'-bipyridine-N,N-dioxide. These methods are crucial for synthesizing novel ligands such as 4,4'-dihydroxamic-2,2'-bipyridine, used in numerous applications (Donnici et al., 1998).
Intermediate for Bi-Functional Chelate Synthesis : 李云辉 et al. (2010) discussed the preparation of 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)amino methyl)-2,2'-bipyridine from 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N-dioxide. This product serves as an important intermediate for synthesizing a bi-functional chelate, potentially applicable in solid-phase time-resolved fluoroimmunoassays (李云辉 et al., 2010).
Study of Interactions in Crystal Structures : O'Leary and Wallis (2007) conducted a study on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides, including 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide, to understand the O⋯N and O⋯C through space interactions. This research provides valuable insights into the structural characteristics of these compounds (O'Leary & Wallis, 2007).
Catalytic Activity in Carbon Dioxide Reduction : Smieja and Kubiak (2010) explored the catalytic activity of Re(bipy-tBu)(CO)3Cl for the reduction of carbon dioxide to carbon monoxide, employing derivatives like 4,4'-dinitro-2,2'-bipyridine-N,N-dioxide. This study contributes to understanding the role of such compounds in catalysis and carbon dioxide reduction processes (Smieja & Kubiak, 2010).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
It is known that bipyridine compounds often interact with metal ions, forming complexes that can have various biological effects .
Mode of Action
It is known that the compound can participate in copper-catalyzed reactions . In these reactions, the compound acts as a ligand, binding to copper ions and facilitating various chemical transformations .
Biochemical Pathways
It is known that bipyridine compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It is known that bipyridine compounds can form complexes with metal ions, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide can be influenced by various environmental factors . These may include the presence of metal ions, the pH of the environment, and the presence of other chemical species.
Properties
IUPAC Name |
4-nitro-2-(4-nitro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRTYCMSRZUOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C2C=C(C=C[N+]2=O)[N+](=O)[O-])C=C1[N+](=O)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427773 |
Source
|
Record name | 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51595-55-2 |
Source
|
Record name | 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 4,4'-dinitro-[2,2'-bipyridine] 1,1'-dioxide a useful precursor in organic synthesis?
A1: this compound serves as a versatile precursor for synthesizing various substituted 2,2'-bipyridine derivatives. [, ] The nitro groups can be readily reduced to amino groups, which can then be further modified to introduce a wide range of functional groups. [] This flexibility makes it valuable for creating libraries of compounds with potentially diverse applications.
Q2: What is an example of a compound that can be synthesized from this compound?
A2: One example is 4,4'-diamino-2,2'-bipyridine, which can be synthesized from this compound through reduction. [] This compound is a valuable building block for supramolecular chemistry and the development of metal-organic frameworks.
Q3: Are there any improvements in the synthesis of this compound?
A3: While the provided abstracts don't detail the specific synthesis method for this compound, they highlight improved synthetic routes for other substituted 2,2'-bipyridines, including precursors to the title compound. [] These advancements suggest a broader effort within the field to optimize the synthesis of these valuable building blocks, potentially leading to more efficient and cost-effective production of this compound as well.
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